molecular formula C8H6ClNO4 B1359238 5-Chloro-2-methyl-3-nitrobenzoic acid CAS No. 154257-81-5

5-Chloro-2-methyl-3-nitrobenzoic acid

Cat. No. B1359238
CAS RN: 154257-81-5
M. Wt: 215.59 g/mol
InChI Key: KSLZRIXXMKXDEO-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-nitrobenzoic acid is a synthetic organic compound . It has a molecular weight of 215.59 . It is also known by the synonyms 5-Chloro-3-nitro-o-toluic acid and 3-Carboxy-5-chloro-2-methylnitrobenzene .


Synthesis Analysis

The synthesis of 5-methyl-2-nitrobenzoic acid, a similar compound, has been reported in the literature . The nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O was used to synthesize 5-methyl-2-nitrobenzoic acid . This process was found to be efficient and environmentally friendly .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-methyl-3-nitrobenzoic acid is 1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) . The InChI key is KSLZRIXXMKXDEO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Nitro compounds like 5-Chloro-2-methyl-3-nitrobenzoic acid can undergo various reactions. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Physical And Chemical Properties Analysis

5-Chloro-2-methyl-3-nitrobenzoic acid is a solid powder . It is stored at ambient temperature . The compound is shipped at ambient temperature .

Scientific Research Applications

Synthesis and Material Science

5-Chloro-2-methyl-3-nitrobenzoic acid is employed in the synthesis of various chemical compounds. For example, Wang and Shi (2011) utilized 5-Chloro-2-nitrobenzoic acid to synthesize a silver(I) complex with notable cytotoxic properties to both normal and carcinoma cells. This highlights its potential use in material science and medical research (Wang & Shi, 2011).

Environmental Science and Analysis

In environmental science, 5-Chloro-2-methyl-3-nitrobenzoic acid and its derivatives are examined for residue determination in various mediums. Alder, Augenstein, and Rogerson (1978) developed a method to determine residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, a related compound, in soybeans, foliage, soil, milk, and liver. This is crucial for monitoring environmental contamination and food safety (Alder, Augenstein, & Rogerson, 1978).

Pharmaceutical Research

Crystallography and Molecular Studies

5-Chloro-2-methyl-3-nitrobenzoic acid is also used in crystallography and molecular studies. For example, Pramanik, Dey, and Mukherjee (2019) conducted a crystallographic study on benzoic acid derivatives, including related compounds like 4-chloro-3-nitrobenzoic acid, to understand their molecular structures and interactions. Such studies are fundamental to the field of crystallography and help in understanding molecular behavior (Pramanik, Dey, & Mukherjee, 2019).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H319;H335 . The precautionary statements are P261;P271;P280 .

properties

IUPAC Name

5-chloro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLZRIXXMKXDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-3-nitrobenzoic acid

CAS RN

154257-81-5
Record name 5-Chloro-2-methyl-3-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a conc. H2SO4 (90 mL) was added portionwise 5-chloro-2-methylbenzoic acid (13.2 g, 77.6 mmol) at −5-0° C. Then a mixture of conc. HNO3 (10.5 g, 1744 mmol) in conc. H2SO4 (15 mL) was added dropwise at −5-0° C. over a period of about 1.5 hr. After the addition, the mixture was stirred at this temperature for 2 hr. The mixture was poured into crashed ice with vigorous stirring and the precipitate was collected by filtration. The precipitate was dissolved in EtOAc, washed with brine, dried over anhydrous Na2SO4, and concentrated to give a crude title compound (13.2 g), which was used in the next step without further purification.
Name
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 5-chloro-2-methylbenzoic acid (1 mmol) in conc. H2SO4 (2 mL) was cooled to −10° C. and nitrating mixture (0.4 mL of conc. H2SO4+0.1 mL of conc. HNO3) was added to it in dropwise manner. The reaction mixture was stirred at the same temperature for 20 min then warmed to room temperature. The solid precipitate was filtered and dried to obtain 5-chloro-2-methyl-3-nitrobenzoic acid which was used in next step without further purification (yield 60-70%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred solution of 5-chloro-2-methylbenzoic acid (1 mmol) in cone. H2SO4 (2 mL) was cooled to −10° C. and nitrating mixture (0.4 mL of conc. H2SO4+0.1 mL of conc. HNO3) was added to it in dropwise manner. The reaction mixture was stirred at the same temperature for 20 min then warmed to room temperature. The solid precipitate was filtered and dried to obtain 5-chloro-2-methyl-3-nitrobenzoic acid which was used in next step without further purification (yield 60-70%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 5-chloro-2-methylbenzoic acid (9.9 g, 58 mmol) in concentrated H2SO4 (70 ml, 1310 mmol) was cooled to −5° C. in an acetone/ice bath. A mixture of concentrated nitric acid (4.9 ml, 75 mmol) and concentrated H2SO4 (5.0 ml, 94 mmol) was added dropwise to the reaction mixture at −5° C. over 30 minutes. The reaction mixture was stirred at −5° C. for 2 hours before being poured onto ice (150 g) and the precipitate collected by filtration. The precipitate was dissolved in EtOAc (100 ml) and washed with brine (100 ml) before being dried over MgSO4, filtered and concentrated under reduced pressure to give 11.9 g of the title compound as an off-white solid. This material was used without further purification. LC-MS 57%, m/z=214.0/216.0, 1H NMR (500 MHz, Chloroform-d) δ 10.37 (1H, br. s.), 8.19 (1H, d, J=2.21 Hz), 7.91 (1H, d, J=2.21 Hz), 2.67 (2H, s).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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